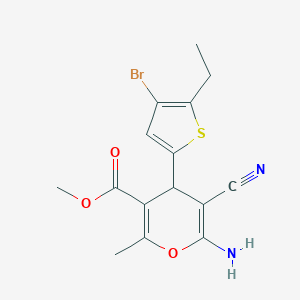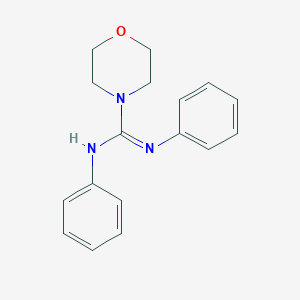
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a chemical compound with a complex structure that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate in lab experiments is its potential to exhibit multiple biological activities. However, one of the main limitations is the complex synthesis method, which requires the use of various reagents and catalysts.
Direcciones Futuras
There are several future directions for the study of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.
Conclusion
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new biological activities and potential therapeutic agents.
Métodos De Síntesis
The synthesis of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with sodium hydride in the presence of dimethylformamide to obtain 4-bromo-5-ethyl(2-thienyl)acetic acid. The second step involves the reaction of the obtained acid with thionyl chloride to obtain the corresponding acid chloride. The third step involves the reaction of the acid chloride with methyl 6-amino-2-methyl-4H-pyran-3-carboxylate in the presence of triethylamine to obtain the desired compound.
Aplicaciones Científicas De Investigación
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate |
|---|---|
Fórmula molecular |
C15H15BrN2O3S |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
methyl 6-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-10-9(16)5-11(22-10)13-8(6-17)14(18)21-7(2)12(13)15(19)20-3/h5,13H,4,18H2,1-3H3 |
Clave InChI |
SJSXWMUFKLRKCO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
SMILES canónico |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)

![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)